5-(Difluoromethoxy)chroman-4-one
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Overview
Description
5-(Difluoromethoxy)chroman-4-one is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. Chromanones are significant due to their diverse biological and pharmaceutical activities. The presence of the difluoromethoxy group in the 5-position of the chroman-4-one structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)chroman-4-one can be achieved through various synthetic routes. One common method involves the reaction of 5-hydroxychroman-4-one with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl phenyl sulfone in the presence of a base such as potassium carbonate can lead to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include quinones, chromanols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Difluoromethoxy)chroman-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anticancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)chroman-4-one involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the difluoromethoxy group, resulting in different biological activities.
Thiochroman-4-one: Contains a sulfur atom instead of oxygen, exhibiting similar but distinct bioactivity.
Flavanone: A related compound with a similar structure but different substituents, leading to varied pharmacological properties
Uniqueness
5-(Difluoromethoxy)chroman-4-one is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H8F2O3 |
---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
5-(difluoromethoxy)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H8F2O3/c11-10(12)15-8-3-1-2-7-9(8)6(13)4-5-14-7/h1-3,10H,4-5H2 |
InChI Key |
MKKHXLLACZTUDN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC=C2)OC(F)F |
Origin of Product |
United States |
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